molecular formula C12H10N4O2 B8301728 5-nitro-1-pyrimidin-2-yl-2,3-dihydro-1H-indole

5-nitro-1-pyrimidin-2-yl-2,3-dihydro-1H-indole

Cat. No. B8301728
M. Wt: 242.23 g/mol
InChI Key: IAMXBQMQNRGTTH-UHFFFAOYSA-N
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Patent
US08357689B2

Procedure details

300 mg 5-nitro-2,3-dihydro-1H-indole are dissolved in 4 ml N-methyl-pyrrolidine. 80 mg NaH (60% suspension in mineral oil) are added and the mixture is stirred for 15 minutes at ambient temperature. Then 380 mg of 2-bromopyrimidine are added and the mixture is then heated to 60° C. for 3 hours. It is then diluted with diethyl ether and washed with dilute citric acid solution and saturated sodium chloride solution. After drying with magnesium sulphate the solvents are eliminated in vacuo.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mg
Type
reactant
Reaction Step Two
Quantity
380 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][CH2:8][CH2:7]2)([O-:3])=[O:2].[H-].[Na+].Br[C:16]1[N:21]=[CH:20][CH:19]=[CH:18][N:17]=1>CN1CCCC1.C(OCC)C>[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[N:9]([C:16]1[N:21]=[CH:20][CH:19]=[CH:18][N:17]=1)[CH2:8][CH2:7]2)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2CCNC2=CC1
Name
Quantity
4 mL
Type
solvent
Smiles
CN1CCCC1
Step Two
Name
Quantity
80 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
380 mg
Type
reactant
Smiles
BrC1=NC=CC=N1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred for 15 minutes at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is then heated to 60° C. for 3 hours
Duration
3 h
WASH
Type
WASH
Details
washed with dilute citric acid solution and saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying with magnesium sulphate the solvents

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
[N+](=O)([O-])C=1C=C2CCN(C2=CC1)C1=NC=CC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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